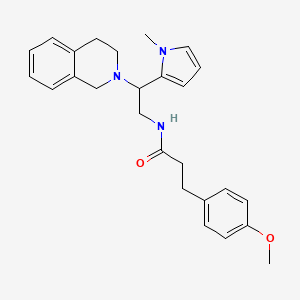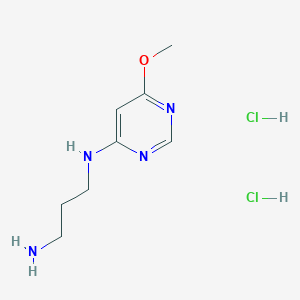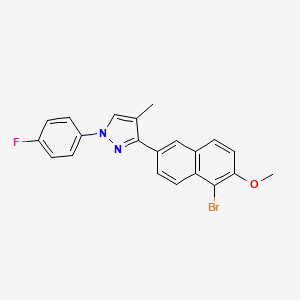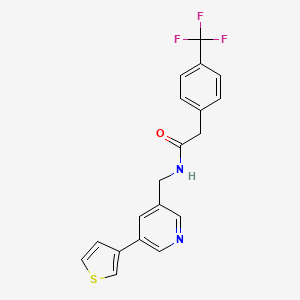
(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a naphthalene ring, an imidazole ring, and a methylthio group. Naphthalene is a polycyclic aromatic hydrocarbon with the formula C10H8, consisting of two fused benzene rings . Imidazole is a heterocyclic compound with the formula C3H4N2, and it is an important component of many biological molecules, including some vitamins and enzymes . The methylthio group (CH3-S-) is a sulfur-containing functional group that is often found in organic compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the naphthalene and imidazole rings, as well as the methylthio group. These groups could potentially participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene ring could potentially make the compound aromatic and planar . The methylthio group could potentially influence the compound’s solubility .
Applications De Recherche Scientifique
Anticancer Potential
- A study by Gouhar and Raafat (2015) in "Research on Chemical Intermediates" highlights the synthesis of compounds related to (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone, which were evaluated for their anticancer properties. These compounds showed promising results as potential anticancer agents (Gouhar & Raafat, 2015).
Anticonvulsant Activity
- Rajak et al. (2010) in "Bioorganic & Medicinal Chemistry Letters" discuss the synthesis of novel compounds, structurally related to the chemical of interest, with observed anticonvulsant activities. This research demonstrates the potential of such compounds in treating convulsions (Rajak et al., 2010).
Synthesis and Characterization
- Mabkhot, Kheder, and Al-Majid (2010) in "Molecules" describe the synthesis of bis((3-amino-5-(methylthio)-1H-pyrazol-4-yl)methanone) and related compounds, emphasizing the importance of such syntheses in exploring new chemical entities (Mabkhot, Kheder, & Al-Majid, 2010).
Luminescent Properties
- Wang et al. (2022) in "Zeitschrift für Naturforschung B" investigated the luminescent properties of complexes involving compounds similar to (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-2-yl)methanone. This research contributes to the understanding of the luminescent behavior of such chemical structures (Wang et al., 2022).
Catalytic Applications
- Bats, Schell, and Engels (2013) in "Acta Crystallographica Section C" discuss the structure of substituted 1H-imidazole-4,5-dicarbonitrile compounds, which are used as catalysts in various chemical reactions. The study provides insights into the catalytic potential of similar chemical structures (Bats, Schell, & Engels, 2013).
Fluorescent Properties
- Padalkar et al. (2015) in the "Journal of Fluorescence" synthesized novel fluorescent compounds structurally related to the chemical , highlighting their potential in various applications including sensory materials and optical devices (Padalkar et al., 2015).
Antioxidant Activity
- Taha (2012) conducted research on the synthesis of new heterocycles derived from 2-acetylnaphthalene, showing significant antioxidant activities. These findings suggest the potential use of similar compounds in combating oxidative stress (Taha, 2012).
Mécanisme D'action
Orientations Futures
The future research directions for this compound would likely depend on its intended use. For example, if it’s intended to be a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .
Propriétés
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-19-15-16-8-9-17(15)14(18)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNYLRPNJLDZKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326466 |
Source


|
| Record name | (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816596 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |
CAS RN |
851863-39-3 |
Source


|
| Record name | (2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-2-ylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501326466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)


![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)

![4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2370402.png)



![3-(4-ethoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2370413.png)
![3-Methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2370414.png)
